molecular formula C12H7ClN2S B1334096 4-Chloro-7-phenylthieno[3,2-d]pyrimidine CAS No. 827614-26-6

4-Chloro-7-phenylthieno[3,2-d]pyrimidine

Cat. No.: B1334096
CAS No.: 827614-26-6
M. Wt: 246.72 g/mol
InChI Key: ALDQPDXWKBHOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-phenylthieno[3,2-d]pyrimidine is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. Thieno[3,2-d]pyrimidine derivatives are recognized as privileged scaffolds in the development of novel therapeutic agents due to their broad biological activity . This compound is of significant research value as a key synthetic intermediate. The reactive 4-chloro group serves as an excellent leaving group, enabling facile nucleophilic aromatic substitution to introduce a wide array of O-, S-, and N-based substituents at the 4-position, allowing for the rapid generation of diverse compound libraries for biological screening . Furthermore, it can be used in cross-coupling reactions, such as Suzuki reactions, to introduce (hetero)aryl groups at that position . Derivatives of the thienopyrimidine core have demonstrated promising anticancer and antimicrobial activities in scientific literature. These analogs function through mechanisms such as inhibiting tubulin polymerization or targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV . Inhibition of these enzymes disrupts DNA replication and is a validated strategy for combating bacterial resistance . Some thienopyrimidine-based compounds have also been identified as potent antimalarial agents active against both the erythrocytic and hepatic stages of Plasmodium parasites . Application Note: This product is intended for research purposes as a chemical intermediate or reference standard in biological studies. Safety Note: For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-chloro-7-phenylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2S/c13-12-11-10(14-7-15-12)9(6-16-11)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDQPDXWKBHOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-phenylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be chlorinated to introduce the chlorine atom at the 4-position . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired thienopyrimidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and chlorination processes. The scalability of these methods is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-phenylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Electrophilic Substitution: Substituted thienopyrimidines.

    Nucleophilic Aromatic Substitution: Amino or thiol-substituted thienopyrimidines.

    Suzuki Coupling: Biaryl thienopyrimidine derivatives.

Scientific Research Applications

Kinase Inhibitors

One of the most prominent applications of 4-chloro-7-phenylthieno[3,2-d]pyrimidine is its use as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. Compounds derived from this compound have been developed to selectively inhibit specific kinases, thereby offering therapeutic benefits against various malignancies.

Table 1: Examples of Kinase Inhibitors Derived from this compound

Compound NameTarget KinaseIndication
RuxolitinibJAK1/JAK2Myelofibrosis
TofacitinibJAK1Rheumatoid arthritis
BaricitinibJAK1/JAK2Rheumatoid arthritis
OclacitinibJAK1Atopic dermatitis

These inhibitors have shown promising results in clinical trials, leading to their approval for various therapeutic uses.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, specific modifications to the compound's structure have resulted in analogs that effectively inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antitumor Activity Evaluation
A series of novel derivatives were synthesized and evaluated for their antitumor activity against several cancer cell lines. The results indicated that certain compounds showed IC50 values comparable to established chemotherapeutics, suggesting their potential as lead compounds for further development .

Antiviral Properties

In addition to its anticancer applications, compounds based on this compound have also been explored for antiviral activity. Preliminary studies suggest that these derivatives may inhibit viral replication by targeting specific viral enzymes or host cell pathways involved in viral entry and propagation.

Anti-inflammatory Effects

Research has indicated that some derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These effects make them potential candidates for treating inflammatory diseases such as arthritis .

Table 2: Anti-inflammatory Activity of Selected Derivatives

Compound NameCOX-2 Inhibition IC50 (μM)Remarks
Compound A0.04Comparable to Celecoxib
Compound B0.05Moderate inhibition

Mechanism of Action

The mechanism of action of 4-Chloro-7-phenylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, this compound can interfere with signaling pathways that regulate cell growth, proliferation, and survival. This makes it a promising candidate for anticancer therapy . The inhibition of kinases can lead to the downregulation of oncogenic pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Chloro-7-phenylthieno[3,2-d]pyrimidine with structurally and functionally related compounds, focusing on substitution patterns, synthetic routes, and biological activities.

Structural Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cl (C4), Ph (C7) C₁₂H₇ClN₂S 246.72 Phenyl group enhances π-π interactions; chloro group enables nucleophilic substitution .
2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine Cl (C2, C4), Me (C7) C₇H₄Cl₂N₂S 219.09 Dichloro substitution increases electrophilicity; methyl group reduces steric bulk .
4-Chloro-2-methylthieno[3,2-d]pyrimidine Cl (C4), Me (C2) C₇H₅ClN₂S 184.65 Methyl at C2 may hinder substitution reactions at C4 compared to phenyl .
4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine Cl (C4), Et (C7), tetrahydropyrido ring C₁₁H₁₂ClN₃S 253.76 Saturated pyrido ring improves solubility but reduces aromatic conjugation .

Physicochemical Properties

  • Lipophilicity: The phenyl group in this compound increases logP compared to methyl or ethyl analogs, enhancing membrane permeability but reducing aqueous solubility .
  • Reactivity : The 4-chloro group is highly reactive toward nucleophilic substitution (e.g., with amines or alkoxides), similar to dichloro analogs . However, steric hindrance from the C7 phenyl group may slow reaction kinetics relative to smaller substituents .

Key Research Findings

Substituent Effects: Methoxy groups on the phenyl ring (C7) significantly enhance ALK inhibitory activity, as seen in compound IIB-2 (IC₅₀ = 5 nM against wild-type EML4-ALK) . Dichloro analogs (e.g., 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine) exhibit higher electrophilicity but lower target selectivity due to off-target reactions .

Positional Isomerism: Thieno[3,2-d]pyrimidines (e.g., target compound) show distinct bioactivity compared to thieno[2,3-d]pyrimidines due to differences in hydrogen-bonding geometry .

Clinical Relevance: Thieno[3,2-d]pyrimidine derivatives with aryl substituents at C7 are prioritized for overcoming kinase inhibitor resistance, particularly in NSCLC therapy .

Biological Activity

4-Chloro-7-phenylthieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound has been explored primarily for its potential as an anticancer agent, but it also exhibits antiviral and anti-inflammatory properties. The unique structural features of this compound, including the presence of a chlorine atom and a phenyl group, contribute to its reactivity and biological interactions.

The molecular formula of this compound is C10_{10}H7_{7}ClN2_{2}S. The compound features a fused thiophene and pyrimidine ring structure, which is critical for its biological activity. The electrophilic nature of the chlorine atom enhances its interaction with biological targets.

Anticancer Activity

Numerous studies have demonstrated that this compound and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer).
  • IC50_{50} Values : Compounds derived from this scaffold showed IC50_{50} values ranging from 45 nM to 99 nM, indicating potent anticancer activity compared to standard treatments like sorafenib (IC50_{50}: 144 nM for MCF-7) .

The mechanism of action often involves the inhibition of key cellular pathways essential for cancer cell proliferation, particularly through the targeting of kinases involved in the PI3K/AKT signaling pathway .

Antiviral Activity

Certain derivatives of this compound have shown promising antiviral properties. These compounds appear to interfere with viral replication processes, suggesting their potential use in treating viral infections .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Research indicates that it can serve as a scaffold for developing selective kinase inhibitors that may be beneficial in treating inflammatory skin disorders such as atopic dermatitis .

Structure-Activity Relationship (SAR)

The unique structural characteristics of this compound influence its biological activity. The following table summarizes comparisons with related compounds:

Compound NameStructural FeaturesBiological Activity
4-Chloro-6-phenylthieno[2,3-d]pyrimidineSimilar thienopyrimidine structureAnticancer activity
5-Methylthieno[2,3-d]pyrimidineMethyl substitution on thiopheneAntiviral properties
6-(4-Fluorophenyl)thieno[2,3-d]pyrimidineFluorophenyl group on thiopheneEnhanced potency against certain cancers

The presence of the chlorine atom at position four and the phenyl group at position seven is crucial for modulating interactions with biological targets differently compared to other thienopyrimidine derivatives .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Anticancer Studies : A series of synthesized derivatives were tested against multiple cancer cell lines, revealing that modifications to the thienopyrimidine core significantly enhanced cytotoxicity .
  • Antiviral Research : Investigations into the antiviral potential of certain derivatives indicated their efficacy against specific viral strains, supporting further exploration in virology .
  • Inflammatory Disease Treatment : Research focused on developing kinase inhibitors from this scaffold has shown promise in managing inflammatory conditions, showcasing its versatility beyond oncology .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-Chloro-7-phenylthieno[3,2-d]pyrimidine?

  • Methodological Answer : A multi-step approach is typically employed. For example, chlorination of a precursor (e.g., thieno[3,2-d]pyrimidin-4-ol) using POCl₃ or PCl₃ under reflux conditions is common. Cyclization steps may involve coupling aryl groups via Suzuki-Miyaura reactions, using palladium catalysts and aryl boronic acids. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products .

Q. How can structural characterization of this compound be validated?

  • Methodological Answer :

  • NMR Spectroscopy : Compare δ-values of protons in the thiophene and pyrimidine rings with literature data for analogous compounds. For instance, thieno[3,2-d]pyrimidine derivatives exhibit distinct long-range coupling patterns in 1^1H NMR (e.g., δ 8.5–9.0 ppm for aromatic protons) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or substituent orientation. Single-crystal studies (e.g., C–C bond lengths of ~1.39 Å) confirm planar fused-ring systems .

Q. What purification methods are recommended for halogenated thieno-pyrimidines?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
  • Recrystallization : Optimize solvent polarity (e.g., methanol/water mixtures) based on solubility data.
  • Analytical HPLC : Monitor purity with C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the biological activity of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position to enhance binding to kinase ATP pockets. Compare IC₅₀ values using enzyme inhibition assays (e.g., FAK or CHK1 kinases) .
  • Molecular Docking : Simulate interactions with target proteins (e.g., TLR7). For example, a -4.45 kcal/mol binding energy was reported for a related compound in TLR7’s guanine-binding pocket .

Q. What computational tools are effective for predicting reactivity in thieno-pyrimidine derivatives?

  • Methodological Answer :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on stability using AMBER or GROMACS .

Q. How can conflicting data on chlorination efficiency be resolved?

  • Methodological Answer :

  • Controlled Experiments : Vary reaction parameters (e.g., POCl₃ equivalents, reflux duration) and monitor yield via LC-MS.
  • Side-Product Analysis : Identify byproducts (e.g., dimerization) using high-resolution mass spectrometry (HRMS) .

Q. What in vitro assays are suitable for evaluating anticancer potential?

  • Methodological Answer :

  • Cell Viability Assays : Use MTT or ATP-lite in NSCLC (A549) or leukemia (HL-60) cell lines.
  • Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays .

Notes

  • Contradictions : and report differing chlorination efficiencies, likely due to solvent polarity or reagent purity.
  • Gaps : Limited direct data on this compound’s pharmacokinetics; extrapolation from analogs is advised.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-phenylthieno[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-phenylthieno[3,2-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.